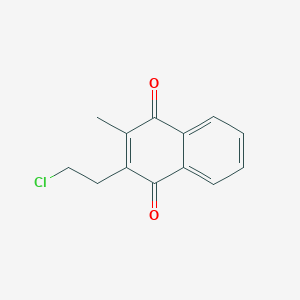![molecular formula C11H22N2O4S2 B14290726 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane CAS No. 138529-90-5](/img/structure/B14290726.png)
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonyl group. Diazo compounds are known for their versatility in organic synthesis, particularly due to their ability to form carbenes, which are highly reactive intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazo compounds typically involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule to an acceptor molecule. One of the most common methods for preparing diazo compounds is the Regitz diazo transfer, which uses sulfonyl azides as diazo donors . The reaction conditions often involve the use of a base to facilitate the transfer.
Industrial Production Methods
Industrial production of diazo compounds can be challenging due to the potential hazards associated with sulfonyl azides, which are explosive. recent advancements have led to the development of safer protocols, such as the ‘sulfonyl-azide-free’ (SAFE) method, which allows for the production of diazo compounds in aqueous media without the need for hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane can undergo various types of reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbene intermediate.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or metal catalysts can be used.
Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carbenes, amines, and substituted derivatives, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for carbene generation, which is essential in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a tool for bioconjugation.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane involves the formation of a carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Diazo-2-oxopropane: Another diazo compound used in organic synthesis.
1-Diazo-3-oxobutane: Known for its use in cyclopropanation reactions.
1-Diazo-4-oxopentane: Utilized in the synthesis of heterocyclic compounds.
Uniqueness
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is unique due to its dual sulfonyl groups, which enhance its stability and reactivity compared to other diazo compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.
Propriétés
Numéro CAS |
138529-90-5 |
|---|---|
Formule moléculaire |
C11H22N2O4S2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-[diazo(3-methylbutylsulfonyl)methyl]sulfonyl-3-methylbutane |
InChI |
InChI=1S/C11H22N2O4S2/c1-9(2)5-7-18(14,15)11(13-12)19(16,17)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
INVPZZAWURTZET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=O)(=O)C(=[N+]=[N-])S(=O)(=O)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)









![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
